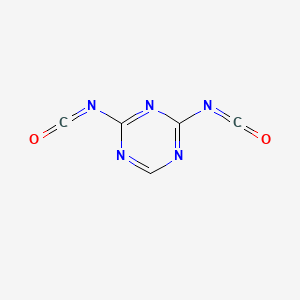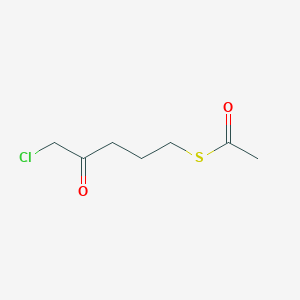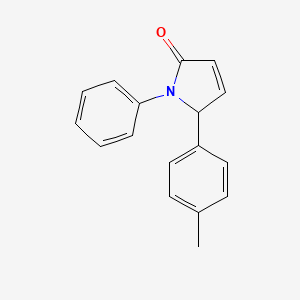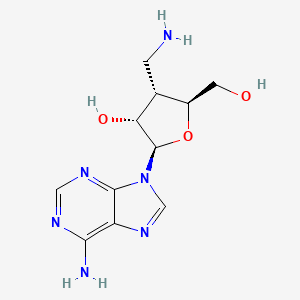
3'-(Aminomethyl)-3'-deoxyadenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-(Aminomethyl)-3’-deoxyadenosine is a modified nucleoside analog derived from adenosine This compound features an aminomethyl group replacing the hydroxyl group at the 3’ position of the ribose sugar
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(Aminomethyl)-3’-deoxyadenosine typically involves multi-step organic synthesis. One common approach starts with the protection of the adenosine molecule to prevent unwanted reactions at other functional groups. The hydroxyl group at the 3’ position is then selectively activated and replaced with an aminomethyl group through nucleophilic substitution reactions. The final step involves deprotection to yield the desired compound.
Industrial Production Methods
Industrial production methods for 3’-(Aminomethyl)-3’-deoxyadenosine would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of automated synthesis equipment and high-throughput purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3’-(Aminomethyl)-3’-deoxyadenosine can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert imines back to amines.
Substitution: The aminomethyl group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or sulfonates under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminomethyl group can yield imines or amides, while substitution reactions can introduce a variety of functional groups.
Wissenschaftliche Forschungsanwendungen
3’-(Aminomethyl)-3’-deoxyadenosine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a probe in studying nucleoside analogs.
Biology: This compound can be used in the study of nucleic acid interactions and enzyme mechanisms.
Medicine: It has potential therapeutic applications, particularly in antiviral and anticancer research, due to its ability to interfere with nucleic acid metabolism.
Industry: It can be used in the development of diagnostic tools and as a precursor in the synthesis of other bioactive compounds.
Wirkmechanismus
The mechanism of action of 3’-(Aminomethyl)-3’-deoxyadenosine involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. The aminomethyl group can form additional hydrogen bonds, altering the structure and function of nucleic acids. This can inhibit the activity of enzymes involved in nucleic acid synthesis and repair, leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3’-Deoxyadenosine: Lacks the aminomethyl group and has different biochemical properties.
2’-Deoxyadenosine: Another nucleoside analog with modifications at the 2’ position.
Cordycepin (3’-deoxyadenosine): A naturally occurring nucleoside analog with known biological activity.
Uniqueness
3’-(Aminomethyl)-3’-deoxyadenosine is unique due to the presence of the aminomethyl group at the 3’ position, which imparts distinct chemical and biological properties. This modification can enhance its interactions with nucleic acids and proteins, making it a valuable tool in research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
522608-00-0 |
|---|---|
Molekularformel |
C11H16N6O3 |
Molekulargewicht |
280.28 g/mol |
IUPAC-Name |
(2R,3R,4S,5S)-4-(aminomethyl)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C11H16N6O3/c12-1-5-6(2-18)20-11(8(5)19)17-4-16-7-9(13)14-3-15-10(7)17/h3-6,8,11,18-19H,1-2,12H2,(H2,13,14,15)/t5-,6-,8-,11-/m1/s1 |
InChI-Schlüssel |
PABMMPANDATMIF-HUKYDQBMSA-N |
Isomerische SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)CN)O)N |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)CN)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]-6-nitro-1H-benzimidazole](/img/structure/B14224160.png)
![5-[2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethenyl]-2-methoxyphenol](/img/structure/B14224167.png)
![acetic acid;(4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-ol](/img/structure/B14224184.png)
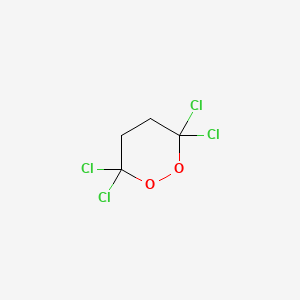
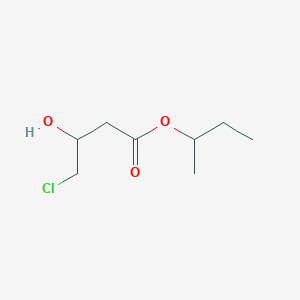
![N-[2-(3,5-dichloropyridin-2-yl)phenyl]-2-iodobenzamide](/img/structure/B14224190.png)
![3-[2-(Trimethoxysilyl)ethyl]-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B14224193.png)
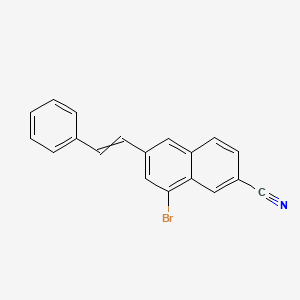
![(7S)-7-Methyl-7-[(phenylsulfanyl)methyl]-1,4-dioxaspiro[4.4]nonane](/img/structure/B14224207.png)
